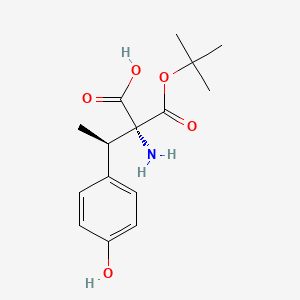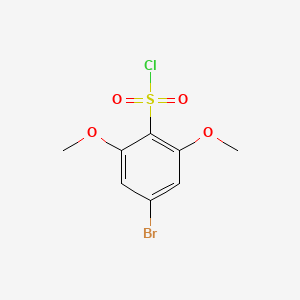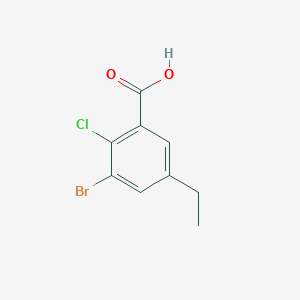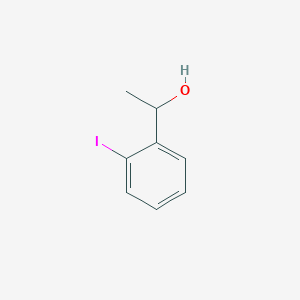![molecular formula C19H29ClN2O B15361787 4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride](/img/structure/B15361787.png)
4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride, also known as Ropinirole Hydrochloride, is a synthetic compound primarily used as a medication for treating Parkinson's disease and restless legs syndrome (RLS). It functions as a dopamine receptor agonist, mimicking the action of dopamine in the brain to help control movement and alleviate symptoms associated with these conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ropinirole Hydrochloride typically involves multiple steps, starting with the formation of the indole core. The key steps include:
Formation of the indole ring: This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives.
Introduction of the propylidene group: This step involves the reaction of the indole core with propionaldehyde under acidic conditions.
Attachment of the dipropylaminoethyl group: This is usually done through nucleophilic substitution reactions, where a suitable leaving group on the indole ring is replaced by the dipropylaminoethyl moiety.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of Ropinirole Hydrochloride is scaled up using reactors and controlled environments to ensure purity and consistency. The process involves careful monitoring of reaction conditions such as temperature, pressure, and pH to optimize yield and minimize by-products.
化学反应分析
Types of Reactions: Ropinirole Hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alkyl halides are used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidation of the indole ring can lead to the formation of indole-3-carboxylic acids and other derivatives.
Reduction: Reduction reactions can produce indole-3-ols and other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted indoles.
科学研究应用
Ropinirole Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in biological studies to understand dopamine receptor function and signaling pathways.
Medicine: It is widely used in the treatment of Parkinson's disease and RLS, providing insights into the mechanisms of these conditions.
Industry: It is used in the pharmaceutical industry for the development of new drugs targeting dopamine receptors.
作用机制
Ropinirole Hydrochloride exerts its effects by acting as a dopamine receptor agonist, primarily targeting the D2 and D3 dopamine receptor subtypes. By binding to these receptors, it mimics the action of dopamine, helping to improve motor control and reduce symptoms of Parkinson's disease and RLS. The molecular targets and pathways involved include the dopaminergic pathways in the brain, which are crucial for movement and coordination.
相似化合物的比较
Ropinirole Hydrochloride is similar to other dopamine receptor agonists such as Pramipexole and Rotigotine. it has a unique structure and pharmacokinetic profile, making it distinct in its clinical applications. Other similar compounds include:
Pramipexole: Another dopamine receptor agonist used for Parkinson's disease and RLS.
Rotigotine: A transdermal dopamine agonist used for the same conditions.
Sumanirole: A newer dopamine receptor agonist with a different chemical structure.
属性
分子式 |
C19H29ClN2O |
|---|---|
分子量 |
336.9 g/mol |
IUPAC 名称 |
4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride |
InChI |
InChI=1S/C19H28N2O.ClH/c1-4-8-16-18-15(9-7-10-17(18)20-19(16)22)11-14-21(12-5-2)13-6-3;/h7-10H,4-6,11-14H2,1-3H3,(H,20,22);1H |
InChI 键 |
ZCHCNVIUIRHBLU-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=CCC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 6-chloro-5-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B15361705.png)
![2,2-Difluoro-5-(-2-nitro-vinyl)-benzo[1,3]dioxole](/img/structure/B15361714.png)
![4-[6-(1,3-Dioxoisoindol-2-yl)hexylsulfonyl]benzonitrile](/img/structure/B15361716.png)


![2-Oxaspiro[3.3]heptan-7-amine;hydrochloride](/img/structure/B15361727.png)


![Rel-tert-butyl ((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B15361739.png)

![1-[5-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione;[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxo-sulfanylphosphanium](/img/structure/B15361751.png)
![[(1R,3Z,6R,7Z,9S,11Z,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B15361764.png)
![Ethyl 3-amino-6,7-difluorobenzo[b]thiophene-2-carboxylate](/img/structure/B15361776.png)

